1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide
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Overview
Description
1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring, a chlorobenzyl group, and a trifluoromethylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is often introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a nucleophile.
Attachment of the Trifluoromethylphenyl Group: This step usually involves a coupling reaction, such as Suzuki-Miyaura coupling, where a trifluoromethylphenyl boronic acid reacts with a halogenated pyridine derivative in the presence of a palladium catalyst.
Final Assembly: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound, such as hydroxylated or halogenated products.
Scientific Research Applications
1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide: Lacks the trifluoromethylphenyl group, which may alter its biological activity and chemical properties.
1-(4-methylbenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide: Substitution of the chlorobenzyl group with a methylbenzyl group can affect its reactivity and interactions with biological targets.
Uniqueness: The presence of both the chlorobenzyl and trifluoromethylphenyl groups in 1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide imparts unique chemical and biological properties, making it a valuable compound for diverse research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-16-6-1-13(2-7-16)11-26-12-14(3-10-18(26)27)19(28)25-17-8-4-15(5-9-17)20(22,23)24/h1-10,12H,11H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLZZEITRSFKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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